

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-amine

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-amine

Cat. No.: B172466

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential pharmacological relevance of **3-(2-Chlorophenyl)propan-1-amine**. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Data

The fundamental molecular and physical properties of **3-(2-Chlorophenyl)propan-1-amine** and its hydrochloride salt are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | 3-(2-Chlorophenyl)propan-1-amine | 3-(2-Chlorophenyl)propan-1-amine hydrochloride |
|-------------------|------------------------------------|--|
| Molecular Formula | C ₉ H ₁₂ ClN | C ₉ H ₁₃ Cl ₂ N |
| Molecular Weight | 169.65 g/mol | 206.112 g/mol |
| CAS Number | 18655-48-6 | Not available |

Representative Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-(2-Chlorophenyl)propan-1-amine** are not readily available in the cited literature, a plausible synthetic route can be inferred from procedures for analogous compounds. The following protocols are adapted from established methods for structurally similar molecules and are presented for illustrative purposes.

Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one (A Precursor to an Isomeric Amine)

A common route to phenylpropanamines involves the synthesis of a ketone precursor via Friedel-Crafts acylation, followed by reductive amination. The following is a representative protocol for a related isomer.

Experimental Protocol:

- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, isobutyryl chloride is slowly added.
- After the addition is complete, 3-chlorobenzaldehyde is added dropwise to the reaction mixture, while maintaining the temperature at 0°C.
- The reaction is allowed to warm to room temperature and is stirred for 12-18 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized compound can be determined using GC-MS. For primary amines, derivatization is often employed to improve chromatographic performance.

Sample Preparation (with Derivatization):

- Accurately weigh approximately 1 mg of the sample into a vial.
- Add 1 mL of a suitable solvent (e.g., ethyl acetate).
- Add 100 μ L of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

GC-MS Conditions:

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L (split mode, 20:1)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode:
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172466#3-2-chlorophenyl-propan-1-amine-molecular-weight-and-formula>]

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